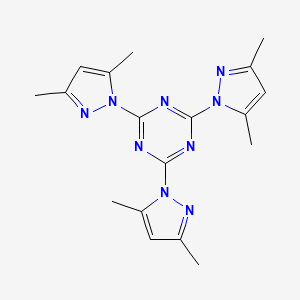

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

説明

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (abbreviated as TpzT in some literature) is a planar, tridentate ligand with a symmetric 1,3,5-triazine core functionalized by three 3,5-dimethylpyrazole groups. Synthesized in tetrahydrofuran (THF), it exhibits a propeller-like geometry due to the spatial arrangement of its pyrazole substituents . Its structure has been confirmed via X-ray crystallography, revealing orthorhombic crystallization in the noncentrosymmetric space group *Pna2₁, with lattice parameters a = 7.941 Å, b = 12.555 Å, and c = 18.901 Å . This compound is notable for its use in coordination chemistry, forming stable complexes with transition metals due to its strong σ-donor and weak π-acceptor properties .

特性

IUPAC Name |

2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHCVCPUCYWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327599 | |

| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154403-27-7 | |

| Record name | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route and Reaction Conditions

The most common and well-documented synthetic method involves the following key steps:

- Starting Materials : 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and 3,5-dimethylpyrazole.

- Reaction Type : Nucleophilic aromatic substitution where chlorine atoms on the triazine ring are sequentially replaced by pyrazolyl groups.

- Base : A base such as triethylamine or sodium hydride is used to deprotonate the pyrazole, increasing its nucleophilicity and facilitating substitution.

- Solvent : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : The reaction is typically carried out under reflux to ensure complete substitution of all three chlorine atoms.

- Purification : The product is purified by recrystallization or chromatographic methods to achieve high purity.

This method yields 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine as a white to light yellow solid with high purity (≥99%) and a melting point around 245-250°C.

Reaction Mechanism Insights

The substitution proceeds via nucleophilic attack of the pyrazolyl anion on the electrophilic carbon atoms of the triazine ring bearing chlorine substituents. The electron-withdrawing nature of the triazine ring activates the chlorines for substitution. The presence of methyl groups on the pyrazole ring influences both steric and electronic properties, affecting reaction rates and the stability of the final compound.

Comparative Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Considerations |

|---|---|---|

| Starting materials | 2,4,6-trichloro-1,3,5-triazine, 3,5-dimethylpyrazole | Same, with higher purity and bulk quantities |

| Base | Triethylamine or sodium hydride | Stronger bases or optimized equivalents |

| Solvent | Dichloromethane, tetrahydrofuran | Solvent recycling and safer solvent alternatives |

| Temperature | Reflux (40-65°C depending on solvent) | Controlled heating, possibly continuous flow |

| Reaction time | Several hours (typically overnight) | Optimized for throughput and efficiency |

| Purification methods | Recrystallization, chromatography | Large-scale crystallization, filtration |

| Yield | Moderate to high (typically >70%) | Optimized for maximum yield and purity |

Research Findings on Synthesis

- The reaction proceeds smoothly with complete substitution of all three chlorine atoms on the triazine ring by 3,5-dimethylpyrazolyl groups.

- The methyl substituents on the pyrazole rings increase steric hindrance, which can influence reaction kinetics and the solubility of the product.

- The choice of base and solvent significantly affects the reaction yield and purity.

- The compound's structure allows it to act as a ligand in coordination chemistry, which is why high purity and well-defined synthetic methods are critical for research applications.

Summary of Key Research Data

| Aspect | Details |

|---|---|

| Molecular Formula | C18H21N9 |

| Molecular Weight | 363.4 g/mol |

| Melting Point | 245-250 °C |

| Purity | ≥99% (after purification) |

| Reaction Type | Nucleophilic aromatic substitution |

| Typical Yield | >70% |

| Common Bases Used | Triethylamine, sodium hydride |

| Common Solvents | Dichloromethane, tetrahydrofuran |

| Reaction Temperature | Reflux (40-65 °C) |

| Reaction Time | Several hours to overnight |

Notes on Related Synthetic Strategies

- Variations of the synthesis include stepwise substitution where mono- or di-substituted intermediates are isolated before the final substitution step.

- Alternative nucleophiles or substituted pyrazoles can be used to modify the properties of the final triazine derivative.

- The reaction is sensitive to moisture and requires anhydrous conditions to avoid hydrolysis of the triazine ring.

化学反応の分析

Types of Reactions

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the triazine ring.

Coordination Reactions: The pyrazolyl groups can act as ligands, forming coordination complexes with transition metals.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

Coordination Complex Formation: Transition metal salts such as copper(II) chloride or palladium(II) acetate are used, and the reactions are performed in solvents like ethanol or acetonitrile.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Coordination Complexes: The formation of metal-ligand complexes, which can exhibit interesting properties such as luminescence or catalytic activity.

科学的研究の応用

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine has several scientific research applications:

作用機序

The mechanism of action of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine largely depends on its role in specific applications:

Coordination Chemistry: The pyrazolyl groups coordinate with metal ions, stabilizing the metal center and influencing the reactivity of the complex.

類似化合物との比較

Carbazole-Functionalized Triazines (TR1, TR2, TR3)

Structure : These derivatives (e.g., TR1: 2,4,6-tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine) replace pyrazole groups with carbazole moieties linked via phenyl spacers. Like TpzT, they adopt a *C₃ symmetric propeller shape .

Electronic Properties : Carbazole groups introduce strong electron-donating and solvatochromic effects, leading to bathochromic shifts in absorption and emission spectra compared to TpzT. For example, TR1–TR3 exhibit luminescence in the blue-green region (λem = 450–520 nm) in polar solvents, a feature absent in TpzT .

Applications : Primarily used in optoelectronic devices (e.g., OLEDs), whereas Tpz*T is tailored for metal coordination .

Hindered Phenol Triazines (e.g., IRGANOX® 3114)

Structure: 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione features bulky tert-butyl and hydroxyl groups instead of pyrazoles . Functionality: Acts as a high-performance antioxidant, stabilizing polymers against thermal degradation. The hydroxyl groups enable radical scavenging, unlike TpzT, which lacks such reactive sites . Thermal Stability: IRGANOX® 3114 decomposes above 300°C, while TpzT exhibits stability up to 250°C, limiting its utility in high-temperature industrial processes .

Trinitromethyl-Substituted Triazines

Structure: 2,4,6-Tris(trinitromethyl)-1,3,5-triazine contains highly electron-withdrawing trinitromethyl groups . Reactivity: Undergoes nucleophilic substitution with azides and hydrazine, forming explosive derivatives. This contrasts with TpzT, which shows inertness toward such reactions due to the stability of its pyrazole substituents . Applications: Primarily explored in energetic materials, whereas TpzT is non-explosive and suited for catalysis .

Comparison with Fluorinated and Pyridyl Triazines

Fluorinated Triazine Monomer (2,4,6-Tris(1,1,3,3-tetrafluoroallyl)-1,3,5-triazine)

Structure: Features tetrafluoroallyl groups synthesized via reaction with vinylidene fluoride . Polymerization: Serves as a monomer for fluorinated polymers with high thermal stability (>400°C) and chemical resistance. TpzT lacks fluorinated groups, making it unsuitable for such applications . Synthesis: Requires autoclave conditions, unlike TpzT’s straightforward THF-based synthesis .

Pyridyl-Substituted Triazine (2,4,6-Tri(4-pyridyl)-1,3,5-triazine)

Structure: Pyridyl groups confer rigidity and strong π-π stacking ability, enabling use in metal-organic frameworks (MOFs) . Coordination Chemistry: Forms 2D/3D networks with metals like Fe(II) and Cu(I). TpzT, with pyrazoles, favors monodentate or bridging coordination modes, yielding discrete complexes rather than extended frameworks . Electronic Effects: Pyridyl’s stronger π-accepting nature enhances charge transfer in complexes compared to TpzT .

生物活性

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (commonly referred to as TDP) is a triazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure which includes three 3,5-dimethylpyrazole moieties attached to a triazine core. This article reviews the available literature on the biological activity of TDP, focusing on its antimicrobial and anticancer properties.

Synthesis

TDP can be synthesized via various methods involving the reaction of 3,5-dimethylpyrazole with appropriate triazine precursors. The synthesis typically yields a white to light yellow powder with a high purity level (≥99%) and a melting point around 245-250°C .

Antimicrobial Activity

Recent studies have demonstrated that TDP exhibits significant antimicrobial activity against various pathogens. A series of 2,4,6-trisubstituted triazines were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of TDP Derivatives

| Compound | Pathogen Type | MIC (μg/mL) |

|---|---|---|

| TDP | Gram-positive | 6.25 |

| TDP | Gram-negative | 12.5 |

| TDP | Fungi | 10.0 |

Anticancer Activity

TDP has also been investigated for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of TDP showed IC50 values in the low micromolar range against breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cells .

Table 2: Anticancer Activity of TDP Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.25 |

| HeLa | 1.03 |

| HepG2 | 12.21 |

The biological activity of TDP can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies have shown that TDP derivatives can modulate the phosphorylation of key proteins like AKT and mTOR, which are crucial in cancer cell survival and proliferation .

Case Studies

In one notable case study, researchers evaluated the cytotoxic effects of TDP on human glioblastoma cells using an in vivo xenograft model. Results indicated significant tumor growth inhibition compared to control groups, highlighting the potential of TDP as an anticancer agent .

Q & A

Q. What are the established synthetic methodologies for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions on 1,3,5-triazine derivatives using 3,5-dimethylpyrazole. A common protocol involves refluxing cyanuric chloride with excess 3,5-dimethylpyrazole in a polar aprotic solvent (e.g., THF or acetonitrile) under inert conditions, followed by neutralization and purification via column chromatography . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize by-products like mono- or di-substituted intermediates.

Q. What characterization techniques are critical for confirming the structure and purity of this triazine derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in studies resolving its orthorhombic polymorph (space group Pna2₁) . Complementary techniques include:

Q. How is this compound utilized in coordination chemistry, and what metal-ligand geometries are observed?

The triazine acts as a tridentate ligand, forming octahedral complexes with transition metals like Fe(II). For example, Fe(II) complexes exhibit spin-crossover behavior dependent on ligand geometry and substituent steric effects. Experimental protocols involve reacting the ligand with metal salts (e.g., Fe(BF₄)₂·6H₂O) in degassed solvents, followed by spectroscopic and magnetic susceptibility analysis .

Q. What role does this triazine derivative play in supramolecular chemistry?

Its rigid, star-shaped structure enables applications in hydrogen-bonded assemblies. For instance, analogous triazines functionalized with triazole groups form columnar liquid crystals via π-π stacking and H-bonding. Methodologies include CuAAC "click" reactions to attach functional groups, followed by thermal and optical characterization .

Advanced Research Questions

Q. How do polymorphic variations of this compound impact its physicochemical properties, and what challenges arise in resolving its crystal structures?

Two polymorphs are reported: one orthorhombic (Pna2₁) and another with unresolved symmetry. Non-centrosymmetric space groups (e.g., Pna2₁) complicate absolute structure determination due to merged Friedel pairs in X-ray data. Researchers should use high-resolution data and software like SHELXL for refinement, while validating results with Hirshfeld surface analysis .

Q. What strategies address contradictions in spectroscopic data during ligand-metal complexation studies?

Discrepancies between calculated and observed UV-Vis or NMR spectra may arise from solvent effects or dynamic equilibria. To resolve these:

- Perform variable-temperature NMR to detect spin-state changes.

- Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions and compare with experimental spectra .

- Employ XAS (X-ray absorption spectroscopy) to probe metal-ligand bonding directly.

Q. How can computational modeling predict the ligand’s behavior in novel metal-organic frameworks (MOFs)?

Density Functional Theory (DFT) optimizes ligand geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps). For example, propeller-shaped triazine derivatives with carbazole groups exhibit C₃ symmetry in ground-state calculations, guiding synthetic design of MOFs with tailored porosity .

Q. What experimental design considerations are critical for studying spin-crossover phenomena in Fe(II) complexes of this ligand?

Key factors include:

Q. How do steric effects from 3,5-dimethylpyrazolyl groups influence reactivity in catalytic applications?

The methyl groups create a steric shield, reducing accessibility to the triazine core. This can hinder catalytic activity in cross-coupling reactions but enhance selectivity in substrate binding. Comparative studies with less hindered analogs (e.g., unsubstituted pyrazolyl triazines) are recommended .

Q. What methodologies enable the study of hydrogen-bonding interactions in supramolecular assemblies involving this triazine?

Use temperature-dependent FT-IR to monitor H-bond strength and X-ray crystallography to resolve intermolecular contacts. For liquid crystalline phases, polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) characterize mesophase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。